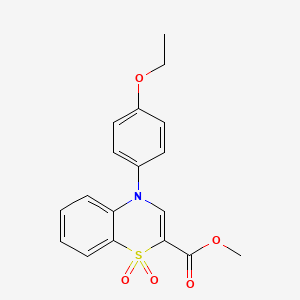

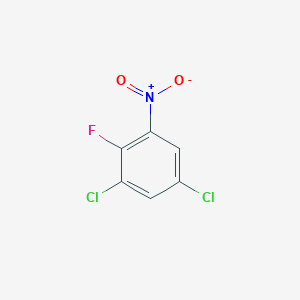

1,5-Dichloro-2-fluoro-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dichloro-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2Cl2FNO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one nitro group .

Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2-fluoro-3-nitrobenzene is characterized by the presence of a benzene ring with two chlorine atoms, one fluorine atom, and one nitro group attached to it . The average mass of the molecule is 209.990 Da and the monoisotopic mass is 208.944656 Da .Aplicaciones Científicas De Investigación

Electron Attachment and Dissociation Studies

Research on nitrobenzene derivatives, including those with chlorine and fluorine substitutions, has explored their behavior under electron attachment and dissociation conditions. These studies are crucial for understanding the electronic properties and stability of such compounds, with implications for their use in designing materials with specific electronic characteristics. The electron attachment to π* molecular orbitals and the subsequent dissociation into negative ions have been meticulously analyzed, providing insights into the molecular interactions and stability of these compounds (Asfandiarov et al., 2007).

Synthesis and Characterization

The synthesis and characterization of nitrobenzene derivatives, including those with fluorine substitutions, have been reported. These compounds have been synthesized with high yields and characterized using various techniques such as X-ray crystallography and NMR, highlighting their potential in organic synthesis and material science (Sweeney et al., 2018).

Organometallic Chemistry

Partially fluorinated benzenes, including derivatives of nitrobenzene, have found applications in organometallic chemistry as solvents and ligands. Their unique properties, such as reduced electron donation capacity due to fluorine substituents, make them suitable for use in transition-metal-based catalysis and other organometallic reactions. This has opened new pathways for the synthesis and manipulation of organometallic complexes (Pike et al., 2017).

Photophysical and Photochemical Insights

Nitrobenzene derivatives have been studied for their photophysical and photochemical properties, providing valuable insights into their behavior under UV irradiation. This research is foundational for developing applications in photochemistry, such as photodegradation of pollutants and the design of photo-responsive materials (Giussani & Worth, 2017).

Mecanismo De Acción

Target of Action

This compound is a derivative of benzene, a common aromatic compound with various biological targets depending on its substituents .

Mode of Action

The mode of action of 1,5-Dichloro-2-fluoro-3-nitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including those involving dna and proteins .

Pharmacokinetics

Like other benzene derivatives, it is likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

Benzene derivatives can cause various effects, ranging from dna damage to protein dysfunction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dichloro-2-fluoro-3-nitrobenzene. For example, extreme temperatures or pH levels might affect its stability or reactivity .

Propiedades

IUPAC Name |

1,5-dichloro-2-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMYBNIUMQLFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)

![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B2889828.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2889829.png)

![3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2889832.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2889837.png)

![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)